molecular formula C20H18N2O5 B15104243 Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Cat. No.: B15104243
M. Wt: 366.4 g/mol
InChI Key: KKJAFRAUOICANA-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a high-purity chemical reagent designed for research applications. While direct studies on this specific compound are limited, it belongs to the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide class of compounds, which are of significant interest in medicinal chemistry for their potential as enzyme inhibitors. Compounds with this core structure are frequently investigated as novel inhibitors of critical drug targets such as Poly(ADP-ribose) polymerase (PARP) enzymes . The PARP family, particularly PARP1, plays a crucial role in DNA repair, and its inhibition is a validated strategy in oncology, especially for tumors with deficiencies in homologous recombination repair . The structural motif of a 1-oxo-dihydroisoquinoline carboxamide is designed to mimic the nicotinamide portion of NAD+, allowing it to compete for the enzyme's active site . The specific substitution pattern of this compound—featuring a 2-methoxyphenyl group at the 2-position and a glycine methyl ester moiety on the carboxamide—suggests it was synthesized to explore structure-activity relationships, potentially optimizing binding affinity and selectivity. This makes it a valuable building block for researchers in drug discovery, particularly for synthesizing more complex molecules or for profiling against a panel of biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H18N2O5/c1-26-17-10-6-5-9-16(17)22-12-15(19(24)21-11-18(23)27-2)13-7-3-4-8-14(13)20(22)25/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

KKJAFRAUOICANA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes acylation with an appropriate acyl chloride to form the corresponding amide.

    Cyclization to Form the Dihydroisoquinoline Ring: The amide intermediate is then subjected to cyclization under acidic conditions to form the dihydroisoquinoline ring.

    Introduction of the Carboxamidoacetate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydroisoquinoline ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of 1,2-dihydroisoquinoline derivatives with variable substituents. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features
Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate 2-methoxyphenyl (2), acetamide-methyl ester (4) C₂₁H₁₉N₂O₅ (estimated) Methoxy group enhances solubility
Methyl 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-oxo-1,2-dihydroisoquinoline-4-carboxylate Nitro, trifluoromethyl (2), methyl ester (4) C₁₉H₁₄F₃N₃O₅ Electron-withdrawing groups increase stability
2-Oxo-1,2-diphenylethyl 2-(cyclohexanecarboxamido)acetate Diphenylethyl (core), cyclohexanecarboxamido C₂₄H₂₆N₂O₄ Bulky substituents may hinder bioavailability

Key Observations :

  • Methoxy vs. Nitro/Trifluoromethyl : The methoxy group in the target compound improves solubility compared to the nitro and trifluoromethyl groups in , which enhance chemical stability but reduce aqueous solubility.
  • Amide Linkage : The acetamide moiety in the target compound may confer metabolic resistance compared to ester-linked analogs like the cyclohexanecarboxamido derivative in , which is prone to hydrolysis.
Physical-Chemical Properties
Property Target Compound (Estimated) Methyl 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-oxo-isoquinoline-4-carboxylate
Molecular Weight ~397.39 g/mol 421.33 g/mol
Density ~1.3 g/cm³ 1.496 g/cm³
Boiling Point ~500°C 519.6°C
pKa ~3.0 (carboxylic acid) -2.86 (strongly acidic)

Key Insights :

  • The trifluoromethyl and nitro groups in significantly lower the pKa, increasing acidity compared to the target compound’s methoxy group.
  • Higher density and boiling point in reflect stronger intermolecular forces due to electron-withdrawing substituents.
Pharmacological Potential (Inferred)

While direct activity data are unavailable, structural parallels suggest:

  • Target Compound : The methoxyphenyl group may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
  • Nitro/Trifluoromethyl Analog : Enhanced electron-deficient character could improve binding to targets like kinases or proteases requiring charge stabilization.

Biological Activity

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 336.37 g/mol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The compound's structural features allow it to engage in multiple mechanisms:

  • Antioxidant Activity : The methoxy group in the phenyl ring contributes to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Antiproliferative Effects : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

Activity Cell Line IC50_{50} (µM)Mechanism
AntiproliferativeMCF-7 (breast cancer)1.4 ± 0.2Induction of apoptosis via caspase activation
AntioxidantVarious cell linesN/AScavenging of reactive oxygen species
AntiplateletPlatelet-rich plasmaN/AInhibition of cyclooxygenase activity

Case Studies

Several case studies highlight the efficacy of isoquinoline derivatives in treating various diseases:

  • Cancer Treatment : A study found that derivatives similar to this compound showed significant antiproliferative activity against MCF-7 and Panc-1 cell lines, suggesting potential for breast and pancreatic cancer therapies .
  • Cardiovascular Health : Another study indicated that isoquinoline compounds can exhibit antiplatelet effects by inhibiting cyclooxygenase enzymes, leading to reduced thromboxane A2 levels and platelet aggregation .

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